molecular formula C14H21NO B1341333 3-(4-Ethoxybenzyl)piperidine CAS No. 955315-04-5

3-(4-Ethoxybenzyl)piperidine

Cat. No. B1341333
CAS RN: 955315-04-5
M. Wt: 219.32 g/mol
InChI Key: RSACBNWSKVWJRW-UHFFFAOYSA-N
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Description

“3-(4-Ethoxybenzyl)piperidine” is a chemical compound with the CAS Number: 955315-04-5 . It has a molecular weight of 219.33 and its IUPAC name is ethyl 4-(3-piperidinylmethyl)phenyl ether .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in the pharmaceutical industry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of “3-(4-Ethoxybenzyl)piperidine” is represented by the linear formula C14H21NO . The InChI code for this compound is 1S/C14H21NO/c1-2-16-14-7-5-12 (6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific example is the piperidine-catalyzed Knoevenagel condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Ethoxybenzyl)piperidine” include a molecular weight of 219.33 . The compound is represented by the linear formula C14H21NO .

Scientific Research Applications

Organic Synthesis and Characterization

Compounds structurally related to "3-(4-Ethoxybenzyl)piperidine" have been synthesized and characterized, demonstrating the importance of these molecules in organic chemistry. For instance, a study on the synthesis and characterization of hindered-phenol-containing amine moieties, including derivatives of piperidine, highlights their application in improving the thermal stability of polypropylene copolymers (Desai et al., 2004). Such research underscores the role of piperidine derivatives in materials science, particularly in enhancing the properties of polymers.

Pharmacological Research

Piperidine derivatives have been extensively studied for their pharmacological properties, especially as cholinesterase inhibitors for potential use in treating Alzheimer's disease. A notable example includes the design and synthesis of novel chroman-4-one derivatives with piperidinyl ethoxy side chains, demonstrating potent acetylcholinesterase inhibitory activities (Shamsimeymandi et al., 2019). These findings reveal the therapeutic potential of piperidine derivatives in addressing neurodegenerative diseases.

Material Enhancement

The application of piperidine derivatives extends to materials science, where their incorporation into polymers has been shown to improve thermal and oxidative stability. Research on the synthesis and performance of piperidine-containing antioxidants in polypropylene copolymers demonstrates their effectiveness in enhancing material properties (Desai et al., 2004).

Safety and Hazards

The safety information available indicates that “3-(4-Ethoxybenzyl)piperidine” is an irritant . Further safety and hazards information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Piperidines, including “3-(4-Ethoxybenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may include the exploration of novel synthesis methods and the investigation of potential pharmaceutical applications .

properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSACBNWSKVWJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588801
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzyl)piperidine

CAS RN

955315-04-5
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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